C.I. Reactive red 2

Description

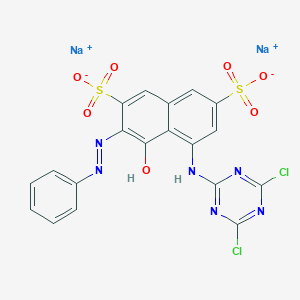

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Reactive Red 2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of C.I. Reactive Red 2 (CAS Number: 17804-49-8). This monoazo reactive dye is a significant colorant in the textile industry, valued for its ability to form covalent bonds with cellulosic fibers, resulting in excellent wash fastness. While its primary application is in dyeing, an understanding of its chemical behavior, including its tautomeric forms and potential degradation products, is crucial for researchers in material science, environmental science, and toxicology. The inclusion of professionals in drug development in the target audience is noted, although the direct application of this dye in pharmaceuticals is not established; the toxicological aspects related to its metabolic cleavage products may be of interest.

Core Chemical and Physical Properties

This compound, also known by commercial names such as Procion Red MX-5B, is a water-soluble anionic dye.[1] Its vibrant red color is attributed to the conjugated system of the azo chromophore. Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Identifiers | ||

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate | [2][3] |

| C.I. Name | Reactive Red 2 | [2][4] |

| CAS Number | 17804-49-8 | [2][3][4] |

| C.I. Number | 18200 | [4][5] |

| Molecular Information | ||

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2][3][4] |

| Molecular Weight | 615.3 g/mol | [2][3] |

| Physicochemical Properties | ||

| Appearance | Purplish-red powder | [4] |

| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [1][4] |

| Melting Point | >300°C | [6] |

| Maximum Absorption Wavelength (λmax) | 538 nm | [7][8] |

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a phenylazo group attached to a substituted naphthalene ring system, which in turn is linked to a dichlorotriazine reactive group.[2][3] The dichlorotriazine moiety is highly reactive and enables the dye to form covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions.[2]

An important structural feature of this compound is its existence in two tautomeric forms: the azo form and the hydrazone form. This tautomerism involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms.[2] The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH.[9][10] The hydrazone form is often thermodynamically favored.[2]

Caption: Azo-Hydrazone Tautomerism of this compound.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves two primary reactions: diazotization followed by an azo coupling reaction, and a subsequent condensation reaction.[4]

-

Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[11]

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions. The alkaline medium activates the H-acid for electrophilic attack by the diazonium salt, leading to the formation of the azo chromophore.[4][11]

-

Condensation: The resulting azo dye intermediate is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive dichlorotriazine group to the dye molecule, rendering it capable of forming covalent bonds with fibers.[2][4]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]

- 4. chiuvention.com [chiuvention.com]

- 5. textilelearner.net [textilelearner.net]

- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 7. researchgate.net [researchgate.net]

- 8. aaciaegypt.com [aaciaegypt.com]

- 9. researchgate.net [researchgate.net]

- 10. Relative predominance of azo and hydrazone tautomers of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Red 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Reactive Red 2 (CAS Registry Number: 17804-49-8), a monoazo reactive dye. The document details the chemical properties, synthesis pathway, experimental protocols, and purification methods for this important dye.

Introduction to this compound

This compound is a synthetic dye belonging to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the fibers of textiles, leading to excellent wash fastness. Its chemical formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ with a molecular weight of 615.34 g/mol .[1] The dye is a purplish-red powder with good solubility in water.[1]

The key functional components of this compound are the azo chromophore (-N=N-), which is responsible for its color, and a dichlorotriazine reactive group, which allows for the covalent attachment to substrates.

Synthesis Pathway

The manufacturing of this compound is a multi-step process that can be broadly divided into three key stages:

-

Diazotization: An aromatic amine, typically an aminobenzenesulfonic acid derivative, is converted into a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), under alkaline conditions to form an aminoazo dye intermediate.

-

Condensation: The aminoazo dye intermediate is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to yield the final this compound dye.

The overall synthesis workflow is depicted in the diagram below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are representative of the synthesis of this compound and are based on established procedures for similar dichlorotriazinyl azo dyes.

Stage 1: Diazotization of Aromatic Amine

This stage involves the conversion of a primary aromatic amine to its corresponding diazonium salt.

Methodology:

-

A suspension of the aromatic amine (e.g., 2-aminobenzenesulfonic acid, 1.0 equivalent) is prepared in water in a reaction vessel equipped with a stirrer and a cooling system.

-

The suspension is cooled to 0-5°C using an ice bath.

-

Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly to the stirred suspension while maintaining the low temperature.

-

A solution of sodium nitrite (1.0-1.1 equivalents) in water is then added dropwise. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure the completion of the diazotization reaction. The completion can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: Azo Coupling with H-Acid

The freshly prepared diazonium salt is then coupled with H-acid to form the aminoazo dye intermediate.

Methodology:

-

A solution of H-acid (1.0 equivalent) is prepared in water.

-

The pH of the H-acid solution is adjusted to alkaline conditions (typically pH 8-9) with the addition of a sodium carbonate or sodium hydroxide solution. This activates the H-acid for the electrophilic attack by the diazonium salt.

-

The cold diazonium salt solution from Stage 1 is added slowly to the alkaline H-acid solution while maintaining the temperature at 0-10°C and the alkaline pH.

-

The reaction mixture is stirred for several hours until the coupling reaction is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Stage 3: Condensation with Cyanuric Chloride

The final step is the condensation of the aminoazo dye intermediate with cyanuric chloride.

Methodology:

-

A fine suspension of cyanuric chloride (1.0 equivalent) is prepared in ice-water.

-

The solution of the aminoazo dye intermediate from Stage 2 is added slowly to the cyanuric chloride suspension.

-

The reaction is typically carried out at a low temperature (0-5°C) and under weakly acidic to neutral pH conditions (pH 6-7), which is maintained by the gradual addition of a weak base like sodium bicarbonate.

-

The reaction mixture is stirred for several hours until the condensation is complete.

Purification

The final dye product is typically isolated from the reaction mixture by a process called "salting out".[2]

Methodology:

-

Sodium chloride is added to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.[2]

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried under vacuum.

Data Presentation

The following tables summarize the key reactants and typical reaction conditions for the synthesis of dichlorotriazinyl reactive dyes similar to this compound.

Table 1: Key Reactants and Their Properties

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-Aminobenzenesulfonic Acid | C₆H₇NO₃S | 173.19 | Diazo Component |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) | C₁₀H₉NO₇S₂ | 319.31 | Coupling Component |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | C₃Cl₃N₃ | 184.41 | Reactive Group |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |

Table 2: Typical Reaction Parameters

| Stage | Parameter | Typical Value/Range |

| Diazotization | Temperature | 0 - 5°C |

| pH | Strongly Acidic | |

| Duration | 30 - 60 minutes | |

| Azo Coupling | Temperature | 0 - 10°C |

| pH | 8 - 9 | |

| Duration | Several hours | |

| Condensation | Temperature | 0 - 5°C |

| pH | 6 - 7 | |

| Duration | Several hours |

Logical Relationships in Synthesis

The synthesis of this compound follows a precise sequence of reactions where the product of one stage becomes the reactant for the next. This logical progression is crucial for the successful formation of the final dye molecule.

Caption: Logical flow of the synthesis process.

References

An In-depth Technical Guide to C.I. Reactive Red 2 (CAS 17804-49-8)

For Researchers, Scientists, and Drug Development Professionals

C.I. Reactive Red 2, also known by trade names such as Procion Red MX-5B, is a monoazo reactive dye.[1][2] Its defining characteristic is the presence of a dichlorotriazine group, which allows it to form covalent bonds with nucleophilic groups found in fibers like the hydroxyl groups of cellulose.[3] This reactivity also makes it a subject of interest for researchers in chemical biology and drug development, as the triazine moiety is a known reactive group that can covalently modify proteins.[4] This guide provides a comprehensive overview of its technical data, experimental protocols, and potential biological relevance.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. The dye typically appears as a purplish-red or dark red powder.[3][5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17804-49-8 | [3][6][7] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [5][6][7][8] |

| Molecular Weight | 615.33 g/mol | [5][6][7][8] |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [8] |

| Synonyms | Procion Red MX-5B, Procion Brilliant Red 5BS, Reactive Red 2 | [7][8] |

| Melting Point | >300 °C | [6] |

| Appearance | Red to dark red powder | [3] |

Table 2: Solubility and Spectral Properties

| Property | Value | Source(s) |

| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [5] |

| λmax (in water) | 538 nm | [6][7][9] |

| Appearance in Solution | Bluish-red aqueous solution | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols provide standardized procedures for handling and analyzing this compound.

1. Protocol for Preparation of a 1 mM Stock Solution

This procedure details the preparation of a standard aqueous solution for use in various assays.

-

Materials : this compound powder (MW: 615.33), deionized water, analytical balance, 100 mL volumetric flask, magnetic stirrer.

-

Procedure :

-

Accurately weigh 61.53 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of deionized water.

-

Stir using a magnetic stirrer until the solid is completely dissolved.

-

Bring the final volume to 100 mL with deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution protected from light at 4°C.

-

2. Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of reactive dyes and studying their stability.[10][11]

-

Objective : To separate the active dye from its hydrolyzed byproducts.

-

Instrumentation : HPLC system with a UV-Vis detector, C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water is commonly used. Ion-pair reagents like tetrabutylammonium bromide (TBAB) can be added to the mobile phase to improve the separation of these anionic dyes.[10]

-

Procedure :

-

Prepare the mobile phases and degas them.

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject a filtered sample of the this compound solution.

-

Run a linear gradient (e.g., from 10% to 70% acetonitrile over 30 minutes).

-

Monitor the elution profile at the dye's λmax (538 nm).

-

The unhydrolyzed, more reactive form of the dye will typically have a different retention time than its hydrolyzed, less reactive counterpart.

-

Reactivity and Potential Biological Interactions

The reactivity of this compound is centered on its dichlorotriazine ring. This electrophilic moiety can undergo nucleophilic substitution reactions with hydroxyl (-OH), amino (-NH₂), and sulfhydryl (-SH) groups present in proteins and other biomolecules.[4] In its primary application, it reacts with the hydroxyl groups of cellulose fibers. In a biological context, this same reactivity could lead to the covalent modification of proteins, a mechanism of action for many therapeutic agents.

While this compound is not a drug, its potential to act as a covalent modifier makes it a tool for chemical biology research. For instance, it could be used to probe for reactive nucleophilic residues in protein active sites. A hypothetical workflow for screening its effect on enzyme activity is presented below.

Caption: Workflow for an enzyme inhibition assay with this compound.

Toxicology and Safety

From a drug development perspective, understanding a compound's toxicological profile is paramount. Reactive dyes, as a class, are known to be potential sensitizers.

-

Hazards : May cause allergic skin reactions and serious eye irritation.[12] Inhalation of the dust may lead to allergy or asthma-like symptoms.[12]

-

Mechanism of Toxicity : Azo dyes can be metabolized, sometimes by intestinal microbiota, into aromatic amines.[4] Some aromatic amines are known or suspected carcinogens.[4] The allergenic activity is often attributed to the dye's ability to react with and modify host proteins, forming haptens that can trigger an immune response.[4]

-

Handling Precautions : Due to its potential as a sensitizer and irritant, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated, should always be used.[12][13] Handle in a well-ventilated area.[12]

The logical relationship between the dye's chemical nature and its potential biological effects is outlined in the following diagram.

References

- 1. alkalisci.com [alkalisci.com]

- 2. Reactive Red 2 | 12226-03-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Procion Red MX-5B Dye content 40 17804-49-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]

- 11. journals.najah.edu [journals.najah.edu]

- 12. echemi.com [echemi.com]

- 13. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

C.I. Reactive Red 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, applications, and experimental protocols related to C.I. Reactive Red 2, a widely used monoazo reactive dye.

Core Chemical and Physical Properties

This compound, also known by synonyms such as Procion Brilliant Red 5BS and Procion Red MX-5B, is a synthetic dye valued for its vibrant color and ability to form covalent bonds with various substrates.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][3][4] |

| Molecular Weight | 615.3 g/mol | [1] |

| CAS Number | 17804-49-8 | [1] |

| Appearance | Purplish-red powder | [3] |

| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [3] |

| λmax | 538 nm |

Applications in Research and Industry

This compound has primary applications in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as protein fibers like wool and silk.[3] Its reactive dichlorotriazine group allows it to form strong, covalent bonds with the hydroxyl or amino groups of these fibers, resulting in excellent wash fastness.

In the realm of biological research, its synonym Procion Red MX-5B has been utilized for the visualization of the osteocyte canalicular system.[2] Additionally, it has been employed as an adsorbate in biosorption studies involving microorganisms like Bacillus subtilis.

Experimental Protocol: Textile Dyeing with this compound

The following is a detailed methodology for the exhaust dyeing of cotton fabric with this compound. This process involves the exhaustion of the dye onto the fiber, followed by a fixation step to create a permanent covalent bond.

Materials and Reagents:

-

This compound

-

Cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Acetic acid

-

Soaping agent

-

Deionized water

Procedure:

-

Preparation of the Dyebath:

-

Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) of 1:20.

-

Add a sequestering agent to complex any interfering metal ions in the water.

-

Add sodium chloride or Glauber's salt to the dyebath. The salt acts as an electrolyte to promote the exhaustion of the dye onto the cotton fibers.

-

-

Dyeing (Exhaustion):

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Add the pre-dissolved this compound dye to the bath.

-

Run the dyeing machine for 30-45 minutes to allow for the even distribution and exhaustion of the dye onto the fabric.

-

-

Fixation:

-

Gradually add a solution of sodium carbonate to the dyebath to raise the pH to approximately 10.5-11.5. This alkaline condition facilitates the chemical reaction between the reactive dye and the hydroxyl groups of the cellulose in the cotton.

-

Continue the dyeing process for another 45-60 minutes to ensure complete fixation of the dye.

-

-

Washing and Soaping:

-

Drain the dyebath.

-

Rinse the dyed fabric with cold water to remove unfixed dye and excess alkali.

-

Perform a soaping treatment at or near boiling temperature with a suitable soaping agent. This step is crucial for removing any hydrolyzed dye and improving the final wash fastness of the fabric.

-

Rinse the fabric thoroughly with hot and then cold water.

-

-

Neutralization and Drying:

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Rinse again with water.

-

Dry the dyed fabric.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.

Safety and Handling

This compound is an irritant and may cause sensitization by inhalation and skin contact. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, in a well-ventilated area. Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

Analysis of C.I. Reactive Red 2 Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of degradation products of C.I. Reactive Red 2, a widely used azo dye in the textile industry. The presence of such dyes and their breakdown products in industrial effluents is a significant environmental and health concern. For professionals in drug development, understanding the analytical techniques and toxicological profiles of these xenobiotic compounds and their metabolites is pertinent to the broader fields of toxicology and impurity analysis. This document details the common degradation pathways, analytical methodologies for product identification and quantification, and the toxicological implications of the resulting compounds.

Degradation of this compound

This compound is a monoazo dye characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which is the primary target for degradation processes. The degradation of this dye can be achieved through various physical, chemical, and biological methods, each leading to a distinct set of degradation products.

Common Degradation Methods:

-

Advanced Oxidation Processes (AOPs): These methods, including Fenton, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals (•OH) to break down the dye molecule. Photocatalysis using semiconductors like TiO2 is also a prominent AOP for dye degradation.[1]

-

Microbial Degradation: Various microorganisms, including bacteria, fungi, and algae, can decolorize and degrade azo dyes.[2] This process often involves an initial anaerobic reduction of the azo bond by azoreductase enzymes, followed by the aerobic degradation of the resulting aromatic amines.[2]

-

Reductive Cleavage: Chemical reduction, for instance using sodium dithionite, can cleave the azo bond, leading to the formation of aromatic amines.[3]

The primary degradation pathway for azo dyes like this compound involves the cleavage of the azo bond. This results in the formation of smaller, often colorless, aromatic amines. Further degradation can lead to the opening of these aromatic rings and eventual mineralization into simpler inorganic compounds like CO2, H2O, and inorganic ions.

Quantitative Analysis of Degradation Products

A critical aspect of studying dye degradation is the identification and quantification of the resulting byproducts. This information is essential for assessing the effectiveness of the treatment process and the toxicity of the treated effluent.

Table 1: Identified Degradation Products of Reactive Azo Dyes (including potential products for this compound)

| Degradation Method | Potential Degradation Product | Analytical Method | Reference |

| Reductive Cleavage | 2-amino-naphthalene-1-sulfonic acid | LC-ESI-MS/MS | [3] |

| Reductive Cleavage | 2-amino-naphthalene-1,5-disulfonic acid | LC-ESI-MS/MS | [3] |

| Ozonation | Phenol | HPLC/MS | [4][5] |

| Ozonation | 1,2-dihydroxysulfobenzene | HPLC/MS | [4][5] |

| Ozonation | 1-hydroxysulfonbenzene | HPLC/MS | [4][5] |

| Ozonation | Oxalic acid | HPIC | [4][5] |

| Ozonation | Formic acid | HPIC | [4][5] |

| Photooxidation | 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid | GC-MS | [6] |

| Photooxidation | N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | GC-MS | [6] |

| Photooxidation | Phthalic acid | GC-MS | [6] |

Note: Quantitative data for specific concentrations of this compound degradation products is scarce in publicly available literature. The products listed are based on studies of similar reactive azo dyes and serve as a guide for expected byproducts.

Experimental Protocols

Accurate analysis of degradation products relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques used in the study of this compound degradation.

Sample Preparation for Analysis

Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.

For HPLC and LC-MS Analysis:

-

Filtration: Centrifuge the degraded dye solution to remove any suspended solids or microbial biomass. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

Solid-Phase Extraction (SPE): For concentrating analytes and removing interfering matrix components, SPE can be employed. The choice of sorbent (e.g., C18) will depend on the polarity of the target analytes.

-

Solvent Evaporation and Reconstitution: The eluate from SPE can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase) for analysis.

For GC-MS Analysis:

-

Liquid-Liquid Extraction (LLE): Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to transfer the analytes into the organic phase.

-

Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Derivatization (Optional): For non-volatile or highly polar analytes, derivatization may be necessary to increase their volatility for GC analysis.

-

Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC-DAD is a versatile technique for separating and quantifying both the parent dye and its degradation products.

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Injection Volume: 10-20 µL.

-

Detection: The DAD allows for monitoring at multiple wavelengths simultaneously. The wavelength of maximum absorbance (λmax) for this compound and the expected absorption maxima of its aromatic amine degradation products should be used for quantification.[7]

-

Quantification: External calibration curves are generated using standard solutions of the parent dye and, if available, the identified degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and quantification of degradation products, providing molecular weight and structural information.

-

Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used for the analysis of polar dye degradation products.[3]

-

Chromatographic Conditions: Similar to HPLC-DAD, a C18 column with a gradient of water/acetonitrile or water/methanol, often with the addition of formic acid to improve ionization, is typically used.[3]

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the nature of the analytes.

-

Scan Mode: Full scan mode is used for identifying unknown compounds, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used for targeted quantification of known degradation products.

-

MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry is used to fragment the parent ions and analyze the resulting product ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile degradation products, such as some aromatic amines.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron ionization (EI) is the most common ionization technique.

-

Scan Mode: Full scan mode is used for identification, and SIM mode is used for quantification.

-

Identification: Mass spectra of the detected peaks are compared with libraries of known compounds (e.g., NIST library) for identification.

-

Visualization of Degradation and Analytical Workflows

Degradation Pathway

The following diagram illustrates a generalized degradation pathway for this compound, leading to the formation of aromatic amines and subsequent mineralization.

References

- 1. Degradation of this compound through photocatalysis coupled with water jet cavitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I. Reactive Red 120 during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. staff-old.najah.edu [staff-old.najah.edu]

- 8. hitachi-hightech.com [hitachi-hightech.com]

Covalent bonding mechanism of C.I. Reactive Red 2 with cellulose

An In-depth Technical Guide to the Covalent Bonding Mechanism of C.I. Reactive Red 2 with Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent bonding mechanism of this compound with cellulose. It details the underlying chemical principles, experimental methodologies for characterization, and quantitative data on the factors influencing the reaction.

Introduction

This compound is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This reactive group enables the dye to form a stable covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, under alkaline conditions.[3][4] This covalent fixation is responsible for the high wash fastness of reactive dyes.[5] The dyeing process, however, is a complex interplay of dye exhaustion onto the fiber and subsequent fixation, which is in competition with the hydrolysis of the dye.[6][7] Understanding and optimizing these processes are critical for efficient and effective dyeing.

The Covalent Bonding Mechanism

The fundamental reaction between this compound and cellulose is a nucleophilic substitution reaction.[8][9] The process can be broken down into the following key stages:

-

Exhaustion: In a neutral dyebath, the anionic reactive dye molecules are adsorbed onto the surface of the cellulose fibers. This process is facilitated by the addition of an electrolyte, typically sodium chloride or sodium sulfate, which helps to overcome the electrostatic repulsion between the negatively charged dye anions and the cellulose surface in water.[7]

-

Fixation: The addition of an alkali, such as sodium carbonate or sodium hydroxide, raises the pH of the dyebath.[6] This high pH environment catalyzes the ionization of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10] These cellulosate anions then attack the electron-deficient carbon atom of the dichlorotriazine ring on the this compound molecule, displacing one of the chlorine atoms and forming a stable ether linkage (covalent bond).[4][10]

-

Hydrolysis (Competing Reaction): Concurrently with the fixation reaction, the reactive dye can also react with hydroxide ions (OH⁻) from the water in the alkaline dyebath.[7] This results in the hydrolysis of the dye, where a chlorine atom is replaced by a hydroxyl group. The hydrolyzed dye is no longer able to react with the cellulose fiber and is washed away during the rinsing process, leading to a loss of dye and reduced fixation efficiency.[6]

Mandatory Visualization:

Caption: Reaction pathways for this compound with cellulose and water.

Experimental Protocols

Exhaust Dyeing of Cellulose with this compound

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound using the exhaust method.

Materials:

-

This compound dye

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent

-

Laboratory dyeing machine (e.g., oscillating or rotating type)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound.

-

Set up the dyebath in the dyeing machine with the required amount of water to achieve the desired liquor ratio (e.g., 1:20).[3]

-

Add the wetting agent and the pre-weighed cotton fabric to the dyebath.

-

Run the machine for 5-10 minutes at room temperature to ensure thorough wetting of the fabric.

-

Add the calculated amount of this compound dye solution to the dyebath.

-

After 10-15 minutes, add the required amount of electrolyte (e.g., 30-70 g/L NaCl) in portions over 10-15 minutes.[3][11]

-

Raise the temperature of the dyebath to the desired fixation temperature (e.g., 40-60°C) and run for the exhaustion period (e.g., 30-45 minutes).[3][11]

-

Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to initiate fixation.[3]

-

Continue the dyeing process at the fixation temperature for the specified duration (e.g., 40-60 minutes).[3]

-

After dyeing, cool the dyebath and remove the fabric.

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize the fabric with a dilute acetic acid solution.

-

Soap the fabric at the boil with a non-ionic detergent to remove any unfixed and hydrolyzed dye.

-

Rinse the fabric again with hot and then cold water.

-

Dry the fabric.

Determination of Dye Exhaustion and Fixation

Procedure:

-

Exhaustion (%E):

-

Take an aliquot of the dyebath solution before adding the fabric (initial concentration, C₀) and after the exhaustion step but before adding the alkali (final concentration, C₁).

-

Measure the absorbance of both solutions at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

-

Calculate the percentage of exhaustion using the following formula: %E = [(C₀ - C₁) / C₀] * 100

-

-

Fixation (%F):

-

Collect the dyebath after fixation and all the rinsing and soaping liquors.

-

Measure the total concentration of unfixed and hydrolyzed dye (C₂) in the combined liquors.

-

Alternatively, the amount of fixed dye can be determined by dissolving a known weight of the dyed fabric in a solvent (e.g., 70% sulfuric acid) and measuring the absorbance.[5]

-

Calculate the percentage of fixation using the following formula: %F = [((C₀ - C₁) - C₂) / (C₀ - C₁)] * 100

-

Mandatory Visualization:

Caption: Workflow for dyeing cellulose and subsequent analysis.

Quantitative Data

The efficiency of the covalent bonding of this compound with cellulose is influenced by several key parameters. The following table summarizes the typical effects of these parameters on dye exhaustion and fixation.

| Parameter | Condition | Effect on Exhaustion | Effect on Fixation | Reference(s) |

| Temperature | Increasing from 30°C to 70°C | Generally increases | Increases significantly, then may slightly decrease at very high temperatures due to increased hydrolysis | [6] |

| pH (Alkali Concentration) | Increasing pH from neutral to ~11 | Minimal direct effect | Increases significantly as more cellulosate anions are formed | [6] |

| Electrolyte Concentration | Increasing NaCl from 0 to 70 g/L | Increases significantly by reducing electrostatic repulsion | Indirectly increases by promoting higher exhaustion | [11] |

| Dyeing Time | Increasing time for exhaustion and fixation | Increases and then plateaus | Increases with time until most of the reactive sites have reacted | [6] |

| Liquor Ratio | Increasing liquor ratio (e.g., 1:10 to 1:30) | Decreases due to lower dye concentration | Decreases as a result of lower exhaustion | [6] |

Analytical Characterization of the Covalent Bond

Several analytical techniques can be employed to confirm the formation of the covalent bond between this compound and cellulose:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the dye-cellulose adduct. The formation of the ether linkage (C-O-C) between the dye and cellulose can be observed.[12][13]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental and chemical state information. It can be used to detect the presence of elements specific to the dye (e.g., nitrogen, sulfur) on the surface of the washed cellulose fiber, confirming the presence of the dye.[12][14] Changes in the C1s and O1s spectra can also indicate the formation of the covalent bond.[12]

-

Solvent Extraction: A rigorous extraction of the dyed fabric with a strong solvent for the dye (e.g., boiling dimethylformamide) can be used to differentiate between covalently bonded dye and physically adsorbed dye.[1] Covalently bonded dye will not be extracted.

Conclusion

The covalent bonding of this compound with cellulose is a well-established but complex process governed by the principles of nucleophilic substitution. The efficiency of this reaction is highly dependent on the careful control of dyeing parameters such as temperature, pH, electrolyte concentration, and time to maximize fixation while minimizing the competing hydrolysis reaction. The use of analytical techniques like FTIR and XPS provides definitive evidence of the formation of the stable covalent bond, which is the hallmark of reactive dye chemistry and the key to their excellent fastness properties. This guide provides a foundational understanding for researchers and professionals working with reactive dyes and cellulosic substrates.

References

- 1. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. textilestudycenter.com [textilestudycenter.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Dyeing and Characterization of Cellulose Powder Developed from Waste Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]

- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 12. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Quantum Chemical Insights into C.I. Reactive Red 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical studies to the analysis of C.I. Reactive Red 2, a monochlorotriazine reactive azo dye. Drawing upon established computational methodologies and findings from related azo dye research, this document outlines the theoretical framework, experimental and computational protocols, and key data points relevant to understanding the molecular properties and reactivity of this important industrial colorant. While direct, in-depth quantum chemical studies specifically on this compound are not extensively available in public literature, this guide synthesizes analogous research to present a robust analytical approach.

Molecular Properties and Structure

This compound (CAS Registry Number: 17804-49-8) is characterized by its single azo bond (-N=N-) chromophore, which is part of an extended delocalized system involving aromatic rings.[1][2] The molecule also contains a reactive dichlorotriazine group, enabling it to form covalent bonds with fibers like cotton.[3] The molecular formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ with a molecular weight of 615.34 g/mol .[2][4]

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2][4] |

| Molecular Weight | 615.34 g/mol | [2][4] |

| CAS Registry No. | 17804-49-8 | [2][4] |

| Class | Single azo | [2] |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [4] |

| Solubility in Water (20°C) | 60 g/L | [2] |

| Solubility in Water (50°C) | 160 g/L | [2] |

Computational Methodology: A Practical Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectral properties of dye molecules.[5][6] The following protocol outlines a standard approach for the computational analysis of this compound.

Geometry Optimization and Frequency Calculations

-

Initial Structure Preparation : The 3D structure of this compound is constructed using molecular modeling software.

-

Method and Basis Set Selection : A common and effective combination for organic dyes is the B3LYP functional with the 6-31G(d) basis set.[7]

-

Optimization : The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis : Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.[7]

Electronic and Reactivity Descriptor Calculations

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[5]

-

Global Reactivity Descriptors : Parameters such as chemical potential, global hardness, softness, and the global electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[5]

-

Electrostatic Potential (ESP) Mapping : An ESP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7]

-

Fukui Functions : These are calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.[1]

Simulation of Spectra

-

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, which can be compared with experimental UV-Vis data to validate the computational model.

-

IR Spectra : As mentioned, theoretical IR spectra are obtained from frequency calculations and can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.[7]

Key Quantum Chemical Data from Analogous Systems

While specific quantitative data for this compound is scarce, studies on similar azo dyes provide valuable benchmarks.

Table 2: Representative Quantum Chemical Data for Azo Dyes from DFT Studies

| Parameter | Typical Value Range | Significance | Reference |

| HOMO Energy | -5 to -7 eV | Electron-donating ability | [5] |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability | [5] |

| HOMO-LUMO Gap | 2 to 4 eV | Chemical reactivity, stability | [5] |

| Dipole Moment | 5 to 15 Debye | Polarity, intermolecular interactions | [5] |

Reaction Pathways and Degradation Mechanisms

Quantum chemical studies are instrumental in elucidating the mechanisms of dye degradation, such as hydrolysis and oxidation.

Hydrolysis

Reactive dyes like this compound can undergo hydrolysis, where the reactive group reacts with water instead of the fiber, leading to an inactive form of the dye.[8] Computational studies can model the reaction pathway of hydrolysis, identifying transition states and calculating activation energies to understand the kinetics of this undesirable side reaction.[8]

Caption: Proposed hydrolysis pathway of this compound.

Oxidative Degradation

Advanced Oxidation Processes (AOPs) are often used to treat wastewater containing azo dyes.[9][10] These processes generate highly reactive species like hydroxyl radicals (•OH), which attack the dye molecule. Computational studies can model the interaction of these radicals with the dye, predicting the most susceptible sites for attack and elucidating the subsequent bond cleavage and degradation cascade.[6][11]

Caption: Logical workflow for the oxidative degradation of this compound.

Molecular Docking and Biological Interactions

For applications in drug development or to understand the biological impact of dyes, molecular docking simulations can be employed. These studies predict the binding affinity and interaction modes of the dye with biological macromolecules, such as enzymes.[12][13] For instance, the interaction of azo dyes with azoreductase enzymes, which are involved in their biodegradation, can be modeled to understand the structural features that influence their degradation.[13]

Caption: Experimental workflow for molecular docking of this compound.

Conclusion

Quantum chemical studies offer a powerful, atomistic-level understanding of the properties and reactivity of this compound. By employing methodologies such as DFT and molecular docking, researchers can predict its electronic and spectral characteristics, elucidate reaction mechanisms for its application and degradation, and assess its potential biological interactions. This in-silico approach provides invaluable insights that can guide the optimization of dyeing processes, the development of effective wastewater treatment strategies, and the assessment of the environmental and biological impact of this widely used dye.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modeling the oxidative degradation of azo dyes: A density functional theory study | AVESİS [avesis.marmara.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. irjet.net [irjet.net]

- 9. Chemical oxidation of C. I. Reactive Red 2 using Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational Study of the Mechanistic Pathway Of Hydroxyl Radical-Initiated Degradation of Disperse Red 73 Dye [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics study of biodegradation of azo dyes via their interactions with AzrC azoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of C.I. Reactive Red 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Reactive Red 2 (CAS No. 17804-49-8), a dichlorotriazine monoazo reactive dye. This document summarizes the available quantitative solubility data, offers a detailed experimental protocol for determining solubility in various solvents, and presents a logical workflow for this determination. Given the limited publicly available data on its solubility in organic solvents, this guide equips researchers with the methodology to generate this critical data in-house.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 60 | [1] |

| Water | 50 | 160 | [1] |

| Ethanol | Ambient | Data not available | |

| Methanol | Ambient | Data not available | |

| Acetone | Ambient | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Ambient | Data not available | |

| Dimethylformamide (DMF) | Ambient | Data not available |

Note: The high solubility of reactive dyes like this compound in water is primarily attributed to the presence of multiple sulfonate (-SO₃Na) groups in their molecular structure, which enhance their hydrophilicity.[2] The solubility in aqueous solutions is known to be influenced by factors such as temperature and the concentration of electrolytes.[3][4]

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in a solvent of interest. This procedure is based on the widely recognized equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry, a standard technique for analyzing colored compounds.[5][6][7] For aqueous solutions, this method aligns with the principles outlined in OECD Test Guideline 105.[8][9][10][11][12]

Materials and Equipment

-

This compound (purified)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Conical flasks or screw-cap vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)

-

UV-Vis spectrophotometer and cuvettes

Methodology

Step 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Create a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The solvent itself should be used as the blank.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99 for an accurate curve.

Step 2: Preparation of Saturated Solution

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a conical flask or vial. The amount should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Agitation: Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined by preliminary tests.[8]

Step 3: Sample Analysis

-

Sample Collection and Filtration: Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let undissolved solids settle. Carefully draw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the previously prepared calibration curve. It is crucial to record the dilution factor precisely.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

Step 4: Calculation of Solubility

-

Determine Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its measured absorbance.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining dye solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound | 17804-49-8 [smolecule.com]

- 3. fnatchem.com [fnatchem.com]

- 4. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]

- 6. store.astm.org [store.astm.org]

- 7. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. filab.fr [filab.fr]

An In-depth Technical Guide to the Photochemical Properties of C.I. Reactive Red 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of C.I. Reactive Red 2, a widely used monoazo reactive dye. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dye's interaction with light. This document summarizes available data, outlines experimental protocols for key analyses, and provides visualizations of relevant processes.

Introduction to this compound

This compound is a synthetic dye belonging to the single azo class.[1] It is characterized by the presence of a dichlorotriazine reactive group, which allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose fibers.[2] Its chemical structure and properties are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| C.I. Name | Reactive Red 2[1] |

| C.I. Number | 18200[1] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1][3] |

| Molecular Weight | 615.34 g/mol [1][3] |

| CAS Registry Number | 17804-49-8[1][3] |

| λmax | 538 nm[4] |

Core Photochemical Processes

The interaction of this compound with light can induce several photochemical processes, primarily photodegradation, which leads to the loss of color, a phenomenon known as photofading. The fundamental steps involve the absorption of photons, leading to an excited state, which can then undergo various chemical reactions.

The primary mechanism for the photofading of azo dyes involves either photo-oxidation or photo-reduction.[5] Photo-oxidation is often mediated by reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals, while photo-reduction can lead to the cleavage of the azo bond.[5] For azo dyes, visible light is often the dominant factor in fading, and the presence of oxygen is critical for this process.[5]

Quantitative Photochemical Data

Photodegradation Kinetics:

The photodegradation of this compound in the presence of a photocatalyst like TiO₂ has been shown to follow pseudo-first-order kinetics.[6] This is a common observation for the photocatalytic degradation of many dyes.[6][8] The degradation rate can be influenced by various factors as detailed below.

Factors Influencing Photodegradation:

The rate of photodegradation of reactive azo dyes is significantly affected by several experimental parameters. While specific quantitative data for the direct photolysis of this compound is scarce, the general trends observed for similar dyes are summarized in Table 2.

Table 2: Influence of Key Parameters on the Photodegradation of Reactive Azo Dyes

| Parameter | General Effect on Photodegradation Rate | References |

| pH | The effect is dye-specific. For some reactive azo dyes, acidic conditions enhance degradation, while for others, alkaline conditions are more favorable. The pH can influence the surface charge of the dye molecule and the generation of reactive species. | [9][10][11] |

| Initial Dye Concentration | Generally, an increase in dye concentration leads to a decrease in the degradation rate. This is often attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a significant portion of the light, preventing it from reaching other dye molecules or the photocatalyst surface. | [12][13] |

| Light Wavelength and Intensity | Higher energy light (e.g., UV-C) is generally more effective in inducing direct photolysis than lower energy light (e.g., UV-A or visible light). Increased light intensity generally leads to a higher rate of degradation. | [12] |

| Presence of Oxygen | Oxygen is often crucial for the photo-oxidative degradation pathway of azo dyes, particularly when exposed to visible light. | [5] |

Experimental Protocols

Detailed experimental protocols for determining the photochemical properties of dyes are essential for reproducible research. The following sections outline methodologies for key experiments.

Direct Photolysis (Photofading) Experiment

This protocol describes a general procedure for studying the direct photolysis of a reactive dye in an aqueous solution.

Objective: To determine the rate of photofading of this compound under controlled irradiation.

Materials and Equipment:

-

This compound

-

Deionized water

-

pH meter and buffers

-

Quartz cuvettes or a photoreactor with a quartz window

-

A light source with a controlled wavelength and intensity output (e.g., a xenon lamp with appropriate filters or a specific wavelength UV lamp)

-

UV-Vis spectrophotometer

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of solutions of known concentrations. Adjust the pH of the solutions to the desired value using appropriate buffers.

-

Experimental Setup: Place a known volume of the dye solution into a quartz cuvette or photoreactor. The setup should allow for constant stirring and temperature control. The light source should be positioned at a fixed distance from the sample to ensure consistent irradiation.

-

Irradiation: Begin irradiating the solution. At regular time intervals, withdraw a small aliquot of the solution for analysis.

-

Analysis: Measure the absorbance of the collected aliquots at the λmax of the dye (538 nm for this compound) using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the concentration of the dye (or absorbance) as a function of irradiation time. From this data, the reaction kinetics (e.g., pseudo-first-order rate constant) can be determined.

Determination of Photodegradation Quantum Yield

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules degraded per photon absorbed.

Objective: To determine the photodegradation quantum yield of this compound.

Materials and Equipment:

-

Same as for the direct photolysis experiment.

-

Chemical actinometer (e.g., ferrioxalate for UV range, or a well-characterized dye for the visible range).

-

Monochromatic light source or a broadband source with a well-characterized spectral output.

-

Radiometer or photodiode to measure light intensity.

Procedure:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a known period and measuring the extent of the photochemical reaction.

-

Dye Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength under the same conditions as the actinometry.

-

Measure Degradation: Determine the number of dye molecules degraded over a specific time period by measuring the change in concentration using UV-Vis spectrophotometry.

-

Calculate Quantum Yield: The quantum yield (Φ) can be calculated using the following equation:

Φ = (Number of molecules degraded) / (Number of photons absorbed)

The number of photons absorbed can be determined from the photon flux and the absorbance of the dye solution.

Photodegradation Pathways and Products

The photodegradation of azo dyes can proceed through several pathways, leading to a variety of smaller molecules. The initial and most significant step is often the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. This can be followed by the degradation of the resulting aromatic amines and other intermediates.

For dichlorotriazine reactive dyes, hydrolysis of the chloro-substituents on the triazine ring can also occur, especially under alkaline conditions.[2]

Identification of Intermediates and Final Products:

Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the intermediates and final products of photodegradation.[1][14] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor changes in the functional groups of the dye molecule during degradation.

Conclusion

While this compound is a commercially significant dye, detailed information regarding its direct photochemical properties, particularly its quantum yield of photodegradation, is not extensively documented in publicly available scientific literature. The majority of research has been directed towards its removal from wastewater using photocatalytic methods.

This guide has provided an overview of the expected photochemical behavior of this compound based on the known properties of similar reactive azo dyes. The experimental protocols outlined here offer a foundation for researchers to conduct their own investigations into the specific photochemical characteristics of this dye. Further research into the direct photolysis of this compound is necessary to fill the existing knowledge gaps and to provide a more complete understanding of its environmental fate and stability in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 3. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

- 10. mdpi.com [mdpi.com]

- 11. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to C.I. Reactive Red 2

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of C.I. Reactive Red 2, a widely used monoazo reactive dye. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Identity and Synonyms

This compound is a synthetic dye belonging to the reactive class, meaning it forms a covalent bond with the substrate it is applied to, leading to excellent fastness properties.[1][2]

| Property | Value |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[1][3] |

| C.I. Name | This compound, C.I. 18200[4] |

| CAS Numbers | 17804-49-8, 12226-03-8[4] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1] |

| Molecular Weight | 615.33 g/mol [5] |

A variety of synonyms and trade names are used for this compound in commercial and academic contexts. A non-exhaustive list is provided below.

| Synonyms and Trade Names |

| Procion Red MX-5B[5][6] |

| Reactive brilliant Red X-3B[4] |

| Brilliant Red X-3B[4] |

| Procion Brilliant Red 5BS[3] |

| Chemictive Brilliant Red 5B[3] |

| Procion Brilliant Red M 5B[3] |

| Reactive Brilliant Red 5SKH[3] |

| Mikacion Brilliant Red 5BS[3] |

| Red X-3B[6] |

| Brill. Red X-3B[6] |

| Reactive Brilliant Red 5bs[6] |

| Reactive brilliant red K-3B[6] |

| Pidictive Red C4B[4] |

| Reactive Red M5B[4] |

| Reactive Red MX-5B[4] |

Physicochemical and Technical Data

The utility of a reactive dye is determined by its physical and chemical properties, particularly its solubility and fastness to various environmental factors.

Solubility

The solubility of this compound in water is temperature-dependent.

| Temperature (°C) | Solubility (g/L) |

| 20 | 60[4] |

| 50 | 160[4] |

Absorption Spectrum

This compound exhibits tautomerism, existing in both azo and hydrazone forms, which influences its absorption spectrum. The azo form typically absorbs in the range of 400-440 nm, while the hydrazone form absorbs between 475-510 nm.[5] The maximum absorbance (λmax) has been reported to be 538 nm.[5]

Fastness Properties

The fastness properties of this compound on cellulosic fibers are generally good, a characteristic of reactive dyes due to the formation of covalent bonds with the fiber.[2] The following table summarizes the ISO fastness ratings.

| Fastness Test | Rating |

| Light Fastness | 4[4] |

| Oxygen Bleaching | 2 (Light blue)[4] |

| Perspiration | 4-5[4] |

| Soaping (Fading) | 3-4[4] |

| Soaping (Staining) | 4[4] |

Note: The ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in dyeing cellulosic fibers.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves diazotization, azo coupling, and a condensation reaction.[4]

Step 1: Diazotization of Aniline

-